N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
CAS No.: 1396759-79-7
Cat. No.: VC4601209
Molecular Formula: C21H23ClN4O3
Molecular Weight: 414.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396759-79-7 |
|---|---|
| Molecular Formula | C21H23ClN4O3 |
| Molecular Weight | 414.89 |
| IUPAC Name | N'-[(4-chlorophenyl)methyl]-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C21H23ClN4O3/c22-18-5-3-15(4-6-18)12-24-19(27)20(28)25-13-16-7-10-26(11-8-16)21(29)17-2-1-9-23-14-17/h1-6,9,14,16H,7-8,10-13H2,(H,24,27)(H,25,28) |
| Standard InChI Key | WASCMUJIJRPOFD-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Introduction
N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxalamides, which are characterized by the presence of an oxalic acid derivative. The specific structural components include a chlorobenzyl group, a piperidine ring, and a nicotinoyl moiety, all linked through an oxalamide functional group.
Synthesis
The synthesis of N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the formation of the piperidine core, followed by the introduction of the nicotinoyl group. The oxalamide linkage is then established through amide bond formation reactions, often using coupling reagents under mild conditions to ensure high yields and purity. In industrial settings, techniques such as continuous flow synthesis can be employed to enhance efficiency and control over reaction conditions.
Potential Applications
This compound is of significant interest in medicinal chemistry due to its potential biological activities. The chlorobenzyl and nicotinoylpiperidinylmethyl moieties may interact with specific biological targets, modulating enzymatic activity or receptor signaling pathways. This could lead to therapeutic effects in various diseases, although specific applications have not been widely reported in the literature.
Biological Activity Table
| Compound Feature | Potential Biological Activity |
|---|---|
| Chlorobenzyl Group | Hydrophobic interactions with proteins |
| Nicotinoylpiperidinylmethyl Moiety | Modulation of enzymatic activity or receptor signaling |
| Oxalamide Linkage | Potential for diverse biological interactions |
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